phenylhydrazine;sulfuric acid
Overview
Description
phenylhydrazine;sulfuric acid is a chemical compound formed by the reaction of phenylhydrazine with sulphuric acid. It is commonly used in various fields of research, including medical, environmental, and industrial research.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Phenylhydrazinium sulphate (2:1). Factors such as temperature, pH, and the presence of other compounds can affect how Phenylhydrazinium sulphate (2:1) interacts with its targets and its overall effectiveness
Biochemical Analysis
Biochemical Properties
It is known that phenylhydrazine derivatives can participate in various reactions
Cellular Effects
Phenylhydrazinium sulphate (2:1) has been found to have potential health effects. Accumulating evidence points to its potential carcinogenic properties . It is known to affect the development of the fetus and can produce health symptoms that may be short term or long term depending on the exposure duration and intensity . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Phenylhydrazine derivatives are known to undergo various reactions
Preparation Methods
phenylhydrazine;sulfuric acid can be synthesized by reacting phenylhydrazine with sulphuric acid. The reaction typically involves mixing equimolar amounts of phenylhydrazine and sulphuric acid under controlled conditions to form the desired salt. Industrial production methods may involve scaling up this reaction and optimizing parameters such as temperature, concentration, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
phenylhydrazine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions where the phenyl group or the hydrazine moiety is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
phenylhydrazine;sulfuric acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.
Biology: It is used in biochemical assays and as a reagent in the detection of certain biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
phenylhydrazine;sulfuric acid can be compared with other similar compounds such as phenylhydrazine hydrochloride and phenylhydrazine nitrate. While all these compounds contain the phenylhydrazine moiety, their reactivity and applications may differ due to the different counterions (sulphate, hydrochloride, nitrate). This compound is unique in its specific reactivity and applications in various fields of research .
Similar compounds include:
- Phenylhydrazine hydrochloride
- Phenylhydrazine nitrate
- Phenylhydrazine phosphate
Each of these compounds has its own unique properties and applications, making phenylhydrazinium sulphate (2:1) a valuable compound in its own right.
Properties
IUPAC Name |
phenylhydrazine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8N2.H2O4S/c2*7-8-6-4-2-1-3-5-6;1-5(2,3)4/h2*1-5,8H,7H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKCKIQJTWVQLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN.C1=CC=C(C=C1)NN.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966390 | |
Record name | Sulfuric acid--phenylhydrazine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52033-74-6 | |
Record name | Phenylhydrazinium sulphate (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052033746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid--phenylhydrazine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylhydrazinium sulphate (2:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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